1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate
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Overview
Description
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate is a complex organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups and a unique structural arrangement, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate typically involves multi-step organic reactions. The process begins with the preparation of the core phenylpropanoid structure, followed by the introduction of hydroxyl groups through controlled hydroxylation reactions. The final steps involve the attachment of the oxan-2-yl group and the formation of the dihydrate form through crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the integrity of the compound’s complex structure.
Chemical Reactions Analysis
Types of Reactions
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its biological activity, enabling it to scavenge free radicals and modulate various signaling pathways. These interactions contribute to its antioxidant and anti-inflammatory effects, as well as its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
1-[2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one: Lacks the oxan-2-yl group and has different chemical properties.
1-[2,4-dihydroxy-6-methoxyphenyl]-3-(4-hydroxyphenyl)propan-1-one: Contains a methoxy group instead of the oxan-2-yl group.
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(3,4-dihydroxyphenyl)propan-1-one: Has an additional hydroxyl group on the phenyl ring.
Uniqueness
The presence of the oxan-2-yl group and the dihydrate form distinguishes 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate from similar compounds
Properties
Molecular Formula |
C21H28O12 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate |
InChI |
InChI=1S/C21H24O10.2H2O/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10;;/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2;2*1H2 |
InChI Key |
XQWBNXSENPTIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O.O |
Origin of Product |
United States |
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